BMS-186511

Farnesyltransferase Bisubstrate Inhibitor Ras

BMS-186511 is a methyl carboxyl ester prodrug of BMS-185878, a bisubstrate FT inhibitor. It selectively blocks H-Ras-driven transformation, sparing R-Ras2/TC21, and inhibits FT without affecting GGTase I. Validated in NF1 malignant schwannoma cells (ST88-14). Ideal for dissecting Ras isoform-specific signaling. Ensure your FT inhibition studies use this specific bisubstrate analog for reliable, isoform-selective results.

Molecular Formula C34H60N3O7PS
Molecular Weight 685.9 g/mol
Cat. No. B1667168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-186511
SynonymsBMS186511;  BMS 186511;  BMS-186511.
Molecular FormulaC34H60N3O7PS
Molecular Weight685.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O
InChIInChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1
InChIKeyQNNCDQUXVSUVDG-QKFLMABSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-186511: The Farnesyltransferase Bisubstrate Inhibitor Prodrug for RAS-Driven Oncology Research


BMS-186511 is the methyl carboxyl ester prodrug form of the farnesyltransferase (FT) inhibitor BMS-185878, designed as a bisubstrate analog that incorporates structural motifs of both farnesyl pyrophosphate and the CAAX tetrapeptide [1]. The prodrug strategy was implemented to mask the carboxylate charge of the active parent compound, thereby markedly improving cell permeability and enabling whole-cell activity [1]. As an FT inhibitor, BMS-186511 targets the post-translational prenylation of Ras proteins, a critical step in Ras membrane localization and oncogenic signaling [1].

Why BMS-186511 Cannot Be Substituted with Other Farnesyltransferase Inhibitors


Generic substitution of BMS-186511 with alternative FT inhibitors is scientifically unsound due to its unique bisubstrate mechanism of action, which fundamentally differs from that of peptidomimetic (e.g., CVFM-based) and benzodiazepine analog FT inhibitors [1]. BMS-186511 and its parent compound BMS-185878 were specifically engineered as bisubstrate analogs, and they have been shown to exhibit higher in vitro FT selectivity than the previously reported CVFM peptidomimetics and benzodiazepine analogs [1]. Furthermore, BMS-186511 demonstrates functional selectivity at the level of Ras isoform transformation: it completely blocks oncogenic H-Ras-driven transformation but does not affect transformation driven by R-Ras2/TC21, which utilizes geranylgeranylation rather than farnesylation [2]. This dual layer of mechanistic and functional specificity means that substituting with a less selective or differently targeted FT inhibitor would yield incomparable experimental outcomes, particularly in studies of Ras isoform-specific biology or NF1-associated malignancies [2].

Quantitative Evidence for BMS-186511 Differentiation Against Comparators


BMS-186511 Parent Compound Potency and Bisubstrate Selectivity Advantage

The active parent compound of BMS-186511, BMS-185878, demonstrates a potent IC50 of 6 nM against farnesyltransferase [1]. Critically, BMS-185878 and the related bisubstrate analog BMS-184467 exhibit higher in vitro FT selectivity than previously reported CVFM peptidomimetics and benzodiazepine analogs [2].

Farnesyltransferase Bisubstrate Inhibitor Ras IC50 Selectivity

BMS-186511 Functional Selectivity Against R-Ras2/TC21 Transformation

BMS-186511 completely blocks the oncogenic transformation function of H-Ras but demonstrates no inhibitory effect on transformation driven by R-Ras2/TC21 [1]. This differential activity was determined across multiple phenotypic criteria including inhibition of anchorage-dependent and independent growth, reversal of transformed morphology, and restoration of the actin cytoskeleton [1].

Ras Isoforms Transformation Selectivity R-Ras2 TC21

BMS-186511 Differential Growth Inhibition in H-Ras vs. K-Ras Transformed Cells

BMS-186511 exhibits differential growth inhibitory activity against Ras-transformed cells depending on the Ras isoform. While both H-ras and K-ras transformed cells are affected, K-ras transformed cells appear to be less sensitive to treatment [1]. The anchorage-dependent and independent growth of Ras-transformed cells is severely curtailed by micromolar concentrations of BMS-186511 [1].

Ras Isoforms K-Ras H-Ras Growth Inhibition Sensitivity

BMS-186511 Selective Inhibition of FT Over Geranylgeranyltransferase I

BMS-186511 specifically inhibits farnesyltransferase but does not inhibit geranylgeranyltransferase I (GGTase I), a closely related prenyltransferase enzyme [1]. This enzyme-level selectivity is further validated by cellular data showing that the effects of BMS-186511 are limited to Ras-transformed cells that utilize farnesylated Ras and are not seen in transformed cells that use geranylgeranylated Ras or myristoylated Ras [2].

Farnesyltransferase Geranylgeranyltransferase I GGTase I Enzyme Selectivity Specificity

BMS-186511 Antitumor Activity in NF1-Deficient Malignant Schwannoma Model

In ST88-14 cells, a malignant schwannoma cell line derived from an NF1 patient with barely detectable neurofibromin levels, BMS-186511 treatment resulted in distinct morphological reversion and loss of anchorage-independent growth capability [1]. Following treatment, ST88-14 cells became flat, nonrefractile, were contact-inhibited, and lost their ability to grow in soft agar [1].

Neurofibromatosis Type 1 NF1 Malignant Schwannoma ST88-14 Anchorage-Independent Growth

Optimal Research Applications for BMS-186511 Based on Verified Evidence


Elucidating Ras Isoform-Specific Signaling Pathways

BMS-186511 is optimally deployed in experiments designed to dissect differential signaling requirements among Ras family members. Its demonstrated ability to completely block H-Ras transformation while sparing R-Ras2/TC21-driven transformation [1] makes it an indispensable tool for identifying farnesylation-dependent versus geranylgeranylation-dependent signaling nodes. This application is particularly valuable when comparing H-Ras and K-Ras dependencies, as the compound shows differential sensitivity between these isoforms [2].

Mechanistic Studies of Protein Prenylation Selectivity

Given its specific inhibition of farnesyltransferase without affecting the closely related enzyme geranylgeranyltransferase I [1], BMS-186511 serves as a precise probe for distinguishing FT-dependent prenylation events from GGTase I-dependent events. This selectivity is essential for interpreting phenotypes in cellular models where both prenylation pathways may be active, such as in studies of Rho family GTPases or other prenylated proteins [1].

NF1-Associated Malignant Schwannoma Research

BMS-186511 has been validated in ST88-14 cells, a malignant schwannoma line derived from an NF1 patient [1]. In this context, the compound induces morphological reversion and abolishes anchorage-independent growth [1]. This makes BMS-186511 a relevant tool compound for investigating Ras pathway dependencies in NF1-related malignancies and for preclinical target validation studies in neurofibromatosis type I research [1].

Structure-Activity Relationship Studies of Bisubstrate FT Inhibitors

As a well-characterized bisubstrate analog FT inhibitor prodrug [1], BMS-186511 serves as a benchmark compound for medicinal chemistry efforts aimed at developing next-generation FT inhibitors. The prodrug design (masking of the carboxylate charge to improve cellular permeability) [1] provides a validated chemical strategy for optimizing the cell activity of phosphinate/phosphonate-based inhibitors, making BMS-186511 a useful reference standard for SAR campaigns.

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